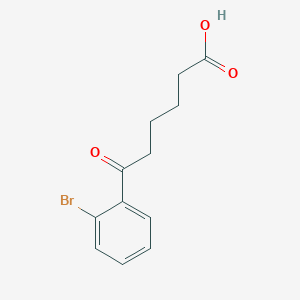

6-(2-Bromophenyl)-6-oxohexanoic acid

描述

Contextualization within Aryl-Substituted Keto-Carboxylic Acid Chemistry

6-(2-Bromophenyl)-6-oxohexanoic acid belongs to the subset of aryl-substituted keto-carboxylic acids. The synthesis of such compounds often involves established methods like the Friedel-Crafts acylation, where an aromatic ring reacts with an acylating agent, such as a cyclic anhydride (B1165640) or a derivative of a dicarboxylic acid. In the case of this specific molecule, a plausible route would involve the acylation of bromobenzene (B47551) with a derivative of adipic acid.

In recent years, more advanced synthetic strategies have emerged for the preparation of aryl ketones and carboxylic acids. researchgate.net Palladium-catalyzed processes, for instance, have been developed for the α-arylation of ketones, providing a direct method to form a carbon-carbon bond between the aryl group and the keto-acid backbone. nih.gov Furthermore, novel methods involving C-H activation have enabled the synthesis of biaryl keto-carboxylic acids from readily available materials. nih.gov The decarboxylative functionalization of keto-acids using metallaphotoredox catalysis represents another modern approach to creating diverse ketone structures. princeton.edu These evolving synthetic methodologies expand the toolkit available to chemists for accessing complex aryl-substituted keto-carboxylic acids.

Below are the key physicochemical properties of this compound.

Table 1. Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H13BrO3 | chemspider.com |

| Molecular Weight | 285.137 g/mol | chemspider.com |

| IUPAC Name | This compound | chemspider.com |

| Synonym | Benzenehexanoic acid, 2-bromo-ε-oxo- | chemspider.com |

| Physical Form | Data not available (Isomer 6-(4-bromophenyl)-6-oxohexanoic acid is a beige solid) | sigmaaldrich.com |

Significance of Oxohexanoic Acid Scaffolds in Contemporary Organic Synthesis

The oxohexanoic acid scaffold itself is a valuable structural motif. The six-carbon chain provides flexibility and hydrophobicity, which can be a desirable feature in medicinal chemistry and materials science. For example, the related compound 6-aminohexanoic acid is widely used as a flexible linker to connect different functional moieties in biologically active structures. mdpi.com The parent structure, 6-oxohexanoic acid, is a medium-chain fatty acid derivative. nih.gov

Research into related structures, such as 6-aryl-4-oxohexanoic acids, has demonstrated their potential as anti-inflammatory agents. nih.govbenthamdirect.comresearchgate.net The synthesis of these compounds often starts from levulinic acid and an appropriate aldehyde, followed by reduction. benthamdirect.comresearchgate.net While this compound has the keto group at the 6-position instead of the 4-position, the research on these related scaffolds underscores the general interest in aryl-substituted oxohexanoic acids as platforms for developing new molecules with potential biological activity. The hexanoic acid chain serves as a versatile backbone that can be modified to tune the molecule's properties.

Research Gaps and Opportunities Pertaining to Halogenated Aryl-Ketoacids

The presence of a halogen atom on the aromatic ring, as in this compound, introduces a key site for further chemical modification. Halogenated organic compounds are crucial intermediates in synthesis because the halogen can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org This makes halogenated aryl-ketoacids particularly valuable as they offer multiple reaction handles: the carboxylic acid, the ketone, and the aryl halide.

A significant research opportunity lies in using the bromine atom for synthetic diversification. nih.gov For example, palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) could be employed to attach a wide variety of substituents at the 2-position of the phenyl ring. This would allow for the creation of a library of compounds from a single halogenated precursor.

Furthermore, the specific ortho-position of the bromine atom relative to the keto-acyl group may lead to unique reactivity or intramolecular interactions, potentially facilitating cyclization reactions to form novel heterocyclic systems. The limited published research specifically on the 2-bromo isomer compared to its 4-bromo counterpart suggests a research gap. sigmaaldrich.com A systematic investigation into the synthesis and reactivity of this compound could provide valuable insights into the influence of the ortho-halogen substituent on the molecule's chemical behavior and open avenues for its application as a building block in targeted synthesis projects.

The table below summarizes some modern synthetic approaches applicable to the formation of aryl-ketoacids.

Table 2. General Synthetic Strategies for Aryl-Ketoacids

| Synthetic Method | Description | Potential Application |

|---|---|---|

| Friedel-Crafts Acylation | An electrophilic aromatic substitution where an aromatic ring is acylated with an acyl halide or anhydride using a strong Lewis acid catalyst. | Synthesis of the parent aryl-ketoacid from bromobenzene and an adipic acid derivative. |

| Palladium-Catalyzed C-H Activation | A modern method that involves the direct functionalization of a C-H bond. For example, an aryl amide can direct the ortho-acylation of the aromatic ring. nih.gov | Direct synthesis of biaryl imino/keto carboxylic acids. nih.gov |

| Metallaphotoredox Catalysis | Utilizes visible light and a combination of photocatalysts and metal catalysts to enable decarboxylative functionalization of α-keto acids to form new ketones. princeton.edu | Coupling of keto-acid precursors with aryl halides to generate diverse ketone structures. princeton.edu |

| Halodecarboxylation | The conversion of an aromatic carboxylic acid into an aryl halide. This can be a strategic step to install a halogen for further functionalization. acs.orgprinceton.edu | Can provide regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(2-bromophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSHBODFJNDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645279 | |

| Record name | 6-(2-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-24-7 | |

| Record name | 2-Bromo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Bromophenyl 6 Oxohexanoic Acid

Established Synthetic Pathways for Aryl-Oxohexanoic Acids

The creation of aryl-oxohexanoic acids, including the specific compound 6-(2-Bromophenyl)-6-oxohexanoic acid, traditionally relies on several well-documented synthetic routes. These methods have been foundational in the field of organic chemistry for constructing molecules with similar structural motifs.

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a primary method for the synthesis of aryl ketones. wikipedia.orgbyjus.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org For the synthesis of this compound, this would involve the reaction of bromobenzene (B47551) with a derivative of hexanoic acid. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

One of the significant advantages of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which helps in preventing polysubstitution and leads to monoacylated products. organic-chemistry.org The regioselectivity of the reaction is influenced by the directing effects of the substituents on the aromatic ring and steric factors.

| Reaction | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Arene, Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution, forms aryl ketones, prevents polyacylation. wikipedia.orgorganic-chemistry.org |

Another classical approach to synthesizing keto acids involves condensation reactions followed by oxidation. For instance, the condensation of an appropriate aldehyde with a compound like levulinic acid can yield an intermediate that, upon reduction of a double bond, produces a 6-aryl-4-oxohexanoic acid. This method has been successfully used to synthesize a series of 6-aryl-4-oxohexanoic acids. researchgate.net

Aldol condensation, a reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone, can also be a key step. ncert.nic.in The subsequent dehydration and oxidation of the resulting product can lead to the desired keto acid structure. The choice of oxidizing agent is crucial to selectively oxidize the desired functional group without affecting other parts of the molecule. ncert.nic.in

| Reaction Sequence | Initial Reactants | Key Intermediates | Final Step |

| Condensation-Hydrogenation | Aldehyde, Levulinic Acid | 6-aryl-4-oxohex-5-enoic acids | Catalytic Hydrogenation |

| Aldol Condensation-Oxidation | Aldehyde/Ketone, Carbonyl Compound | β-hydroxy aldehyde/ketone | Oxidation |

The ring-opening of cyclic anhydrides presents a versatile method for the synthesis of keto acids. thieme-connect.com This reaction can be achieved through nucleophilic attack, often facilitated by a Lewis acid, on the carbonyl group of the anhydride. thieme-connect.comnih.gov The use of electron-rich alkoxybenzenes as nucleophiles in such reactions is a well-established strategy for creating building blocks for more complex molecules. thieme-connect.com

For example, the reaction of a cyclic anhydride with an organometallic reagent can lead to the formation of a keto acid after workup. The regioselectivity of the ring-opening can be controlled by the nature of the anhydride and the reaction conditions. nih.gov This method provides a direct route to dicarboxylic acids and their derivatives, which can be further modified to yield the target keto acid.

| Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Product Type |

| Ring-Opening Acylation | Cyclic Anhydride | Alkoxybenzene | Lewis Acid | Hemiester/Keto Acid |

| Asymmetric Ring-Opening | Cyclic meso-Anhydride | Thiol/Amine | Chiral Thiourea Catalyst | Chiral Thioesters/Amides |

The hydrolysis of esters is a fundamental reaction in organic synthesis to produce carboxylic acids. youtube.com In the context of keto acid synthesis, a precursor β-keto ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding β-keto acid. aklectures.com This method is particularly useful as β-keto esters can be synthesized through various condensation reactions, such as the Claisen condensation. organic-chemistry.org

Alkaline hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. franklychemistry.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid. nih.gov

| Reaction | Starting Material | Reagents | Intermediate | Final Product |

| Alkaline Hydrolysis | β-Keto Ester | Strong Base (e.g., NaOH), followed by Acid | Carboxylate Salt | β-Keto Acid |

Novel and Optimized Synthetic Strategies for the Chemical Compound

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and rapid synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering several advantages over conventional heating methods.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. ajrconline.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. ajrconline.orgresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates. tandfonline.com

This methodology has been successfully applied to a wide range of organic reactions, including the synthesis of β-keto esters and other heterocyclic compounds. organic-chemistry.orgacs.orgnih.gov For the synthesis of this compound, a microwave-assisted Friedel-Crafts acylation or a condensation reaction could offer a more efficient alternative to traditional methods. The use of microwave irradiation can also enable reactions to be carried out in greener solvents, such as water, or even under solvent-free conditions. tandfonline.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours organic-chemistry.orgacs.org |

| Energy Efficiency | Lower | Higher ajrconline.org |

| Heating Mechanism | Conduction and Convection | Direct interaction with polar molecules |

| Yield and Purity | Often lower | Often higher ajrconline.orgresearchgate.net |

Ultrasound-Promoted Synthetic Routes

The application of ultrasonic irradiation in organic synthesis is a powerful tool for enhancing reaction rates and yields. nih.gov This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. jocpr.com This energy concentration can significantly accelerate chemical reactions. jocpr.com

In the context of synthesizing this compound, which is typically formed via a Friedel-Crafts acylation, ultrasound can offer several advantages over conventional heating methods. nih.gov The high-energy environment created by cavitation can increase the reactivity of the substrates and promote catalyst efficiency. jocpr.com Research on various organic reactions has shown that ultrasonication can lead to faster, more productive syntheses, often under milder conditions and in environmentally benign solvent systems like water-glycerol. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Synthesis

| Parameter | Conventional Heating | Ultrasound Irradiation |

|---|---|---|

| Energy Source | Thermal (e.g., oil bath) | Acoustic Cavitation |

| Reaction Time | Often prolonged (hours) | Significantly reduced (minutes) nih.gov |

| Yield | Variable, may be moderate | Generally higher nih.gov |

| Conditions | Often requires high temperatures and hazardous solvents | Milder conditions, allows for greener solvents jocpr.com |

| Energy Efficiency | Lower | Higher, more direct energy transfer nih.gov |

While specific studies on the ultrasound-promoted synthesis of this compound are not extensively detailed, the principles from related preparations of 2-aminothiophenes and hydrazine (B178648) carboxamides suggest a promising route. nih.govjocpr.com The use of sonication could potentially reduce reaction times and improve yields for the key acylation step, making it a more efficient and sustainable pathway. nih.gov

Catalytic Systems in the Synthesis of the Chemical Compound (e.g., Lewis Acid Catalysis)

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of bromobenzene with adipic anhydride or a related derivative. This reaction fundamentally relies on a catalyst to activate the acylating agent.

Lewis Acid Catalysis

Traditionally, Lewis acids like aluminum trichloride (AlCl₃) are employed in stoichiometric amounts. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion, which then attacks the bromobenzene ring. However, a major drawback is that the resulting ketone product is also a Lewis base and forms a stable complex with the AlCl₃. wikipedia.org This complexation deactivates the catalyst, necessitating its use in quantities greater than or equal to the reactants. The complex must be hydrolyzed during aqueous workup to liberate the final product. wikipedia.org

To overcome this limitation, research has focused on developing catalytic systems that are not consumed during the reaction. Efforts have been made to use only catalytic amounts of milder Lewis acids, particularly when the aromatic ring is activated. wikipedia.org More advanced systems involve rare-earth metal Lewis acids, such as europium(III) triflimide (Eu(NTf₂)₃), which have shown efficiency in catalyzing Friedel-Crafts acylations using carboxylic acids directly as acylating agents at high temperatures. researchgate.net

Table 2: Lewis Acid Systems for Friedel-Crafts Acylation

| Catalyst System | Type | Key Features |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | Traditional Lewis Acid | Stoichiometric amounts required; product forms stable complex with catalyst. wikipedia.org |

| Zinc(II) Salts | Milder Lewis Acid | Can be used in catalytic amounts for activated benzene (B151609) rings. wikipedia.org |

| Rare-Earth Metal Triflates/Triflimides | Advanced Lewis Acid | Effective for acylation with carboxylic acids; can be used catalytically. researchgate.net |

| Solid Acid Catalysts (e.g., Zeolites) | Heterogeneous Catalyst | Offer easier separation and potential for reuse; activity depends on substrate. researchgate.netresearchgate.net |

The use of heterogeneous catalysts, such as zeolites or metal oxides, also represents a significant advancement. researchgate.net These solid acid catalysts can facilitate the acylation reaction while allowing for simpler product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Continuous Flow Chemistry Approaches for Enhanced Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.govpharmtech.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme.de

For the production of this compound, a continuous flow approach to the Friedel-Crafts acylation step would be highly beneficial. This method allows for the safe handling of reactive intermediates and can manage the exothermic nature of the reaction more effectively due to the high surface-area-to-volume ratio of the reactors. thieme.de

A conceptual flow synthesis could involve:

Pumping streams of bromobenzene and the acylating agent (e.g., adipic anhydride) with a Lewis acid.

Mixing the reagents in a T-mixer before they enter a heated or cooled reactor coil.

Passing the reaction mixture through a packed-bed reactor containing a solid Lewis acid catalyst, which would simplify purification. thieme-connect.de

Integrating an in-line quenching and extraction unit to process the product stream continuously. nih.gov

This technology enables the telescoping of multiple reaction steps without the need to isolate intermediates, significantly improving process efficiency. nih.gov The ability to automate and optimize the process makes flow chemistry particularly suitable for the large-scale, on-demand production of fine chemicals and active pharmaceutical ingredients. pharmtech.com

Regioselective and Stereoselective Synthesis Considerations for Brominated Keto-Acids

Regioselectivity

In the synthesis of this compound, regioselectivity is a critical consideration during the electrophilic aromatic substitution (Friedel-Crafts acylation) step. The bromine atom on the benzene ring is an electron-withdrawing group by induction but is also an ortho-, para-directing group due to the resonance effect of its lone pairs.

Therefore, the acylation of bromobenzene can yield both the ortho (2-bromo) and para (4-bromo) isomers. The formation of the desired 2-bromo isomer is often sterically hindered by the bulky bromine atom, which can lead to the para isomer being the major product. Controlling the regioselectivity to favor the ortho product can be challenging and may require specific catalysts or reaction conditions that can overcome this steric hindrance. The choice of Lewis acid and solvent can influence the ortho/para product ratio. For instance, certain reaction conditions can favor one isomer over the other, a principle exploited in the synthesis of complex molecules like chlorophyll (B73375) analogues where bromination at specific sites is crucial. nih.gov

Stereoselectivity

The compound this compound itself is achiral. However, stereoselectivity becomes a vital consideration in subsequent transformations of the molecule. The ketone group is a prochiral center, and its reduction can lead to the formation of a chiral alcohol, creating a stereocenter.

An asymmetric or stereoselective reduction of the ketone would yield one enantiomer of the corresponding alcohol preferentially over the other. This is highly relevant in pharmaceutical chemistry, where the biological activity of a molecule often depends on its specific stereochemistry. Methods for achieving this include using chiral reducing agents or employing catalysts with chiral ligands. researchgate.net

Furthermore, the bromine atom and the carboxylic acid group provide handles for a wide range of subsequent chemical modifications. For instance, the α-position to the ketone can be brominated again under specific conditions, and this reaction can also be subject to stereoselective control. researchgate.netacs.org Therefore, while the target molecule is achiral, considerations for future stereoselective reactions are a key aspect of its synthetic utility. organic-chemistry.org

Chemical Reactivity and Transformations of 6 2 Bromophenyl 6 Oxohexanoic Acid

Overview of Functional Group Reactivity

The unique arrangement of a keto-acid with an aryl bromide substituent provides multiple avenues for chemical modification. The reactivity of each functional group can be selectively targeted under appropriate reaction conditions.

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. This reactivity is fundamental to many of the transformations of 6-(2-Bromophenyl)-6-oxohexanoic acid. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. The presence of the adjacent aromatic ring can influence the reactivity of the ketone through electronic effects.

Common reactions involving the ketone moiety include reduction to a secondary alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions such as the Grignard and Wittig reactions. The steric hindrance from the ortho-bromophenyl group may influence the approach of nucleophiles to the carbonyl carbon.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group is acidic and can undergo deprotonation to form a carboxylate salt. It is also a versatile precursor for a range of other functional groups. The hydroxyl group of the carboxylic acid can be replaced by other nucleophiles in esterification and amidation reactions.

Furthermore, the carboxylic acid can be reduced to a primary alcohol, though this typically requires strong reducing agents. The carboxyl group can also be converted to an acyl halide or an acid anhydride (B1165640), which are more reactive intermediates for acylation reactions.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring is a halogen substituent that can participate in several important classes of organic reactions. The carbon-bromine bond can be cleaved through nucleophilic aromatic substitution, although this generally requires harsh conditions or the presence of activating groups on the aromatic ring.

More commonly, the aryl bromide serves as a handle for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This functional group is also amenable to reductive dehalogenation, replacing the bromine with a hydrogen atom.

Derivatization Strategies via Organic Transformations

The functional groups present in this compound allow for a variety of derivatization strategies through common organic transformations, including oxidation and reduction.

Oxidation Reactions of the Chemical Compound

While the carboxylic acid is in its highest stable oxidation state, the rest of the molecule can potentially undergo oxidation. For instance, the aliphatic chain could be a site for oxidation under certain conditions, although this is generally less favorable than transformations at the functional groups.

A relevant example of oxidation in a related compound is the catalytic oxidation of 6-oxohexanoic acid. Heteropolyacids have been shown to catalyze the oxidation of aldehydes to carboxylic acids with high yields in the presence of dioxygen. While this compound already possesses a carboxylic acid, this highlights the potential for oxidative transformations within this class of molecules.

| Oxidizing Agent | Substrate | Product | Reference |

| Heteropolyacids/O₂ | 6-oxohexanoic acid | Adipic acid | chemspider.com |

Reduction Reactions of the Chemical Compound

Reduction reactions offer a powerful tool for the derivatization of this compound. The ketone and carboxylic acid groups, as well as the aryl bromide, can be targeted by various reducing agents.

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the carboxylic acid to the corresponding diol.

A study on the synthesis of 6-aryl-4-oxohexanoic acids demonstrated the reduction of a carbon-carbon double bond in the presence of a ketone and carboxylic acid using hydrogen gas with a palladium on carbon catalyst. This suggests that the ketone in the target molecule could potentially be reduced under similar catalytic hydrogenation conditions, possibly leading to the corresponding alcohol. In some instances of reduction of similar structures, lactone formation has been observed as a side product.

| Reducing Agent | Substrate Functional Group | Product Functional Group | Reference |

| H₂/Pd-C | Ketone | Secondary Alcohol | |

| Sodium Borohydride | Ketone | Secondary Alcohol | General Knowledge |

| Lithium Aluminum Hydride | Ketone and Carboxylic Acid | Secondary Alcohol and Primary Alcohol | General Knowledge |

The aryl bromide can also undergo reductive dehalogenation, typically with a transition metal catalyst and a hydrogen source, to replace the bromine atom with hydrogen.

Substitution Reactions Involving the Bromine Group

The bromine atom attached to the phenyl ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.

One of the most powerful methods for forming a new carbon-carbon bond at this position is the Suzuki cross-coupling reaction . This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not prevalent, the reactivity of similar 2-bromoaryl ketones is well-documented. The general transformation allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, replacing the bromine atom.

Another significant transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a carbon-nitrogen bond. This reaction couples the aryl bromide with a primary or secondary amine. This method is a cornerstone for the synthesis of arylamines, which are important structures in medicinal chemistry and materials science. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to the specific amine being used.

The Ullmann condensation represents a classical, copper-catalyzed method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgnih.gov Though often requiring harsher conditions than palladium-catalyzed methods, modern advancements have introduced milder protocols using various ligands. nih.gov This reaction can be employed to couple this compound with alcohols, amines, or thiols to generate the corresponding ethers, amines, or thioethers.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Aryl or Vinyl Substituted |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Arylamine |

| Ullmann Condensation | R-OH, R₂NH, R-SH | Cu catalyst, Base | Aryl Ether, Amine, or Thioether |

Multi-component Reactions Incorporating the Chemical Compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient tools in synthetic chemistry. The functional groups present in this compound allow it to serve as a valuable component in such reactions.

The carboxylic acid functionality makes it a suitable candidate for isocyanide-based MCRs like the Ugi and Passerini reactions .

In a Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Here, this compound would serve as the carboxylic acid component, contributing its entire carbon skeleton to the final complex product.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. Again, this compound would act as the carboxylic acid input.

While the ketone group in this compound could potentially participate as the carbonyl component in these reactions, the carboxylic acid is generally more reactive under standard MCR conditions. The use of this compound as a building block in MCRs allows for the rapid generation of complex molecular scaffolds that retain the 2-bromophenyl moiety, which can be further functionalized in subsequent steps using the substitution reactions described previously. This highlights the compound's utility in diversity-oriented synthesis strategies for creating libraries of novel compounds.

| Reaction Type | Participating Functional Group(s) | Key Reactants | Resulting Scaffold |

| Ugi Reaction | Carboxylic Acid | Aldehyde, Amine, Isocyanide | Bis-amide |

| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |

Advanced Spectroscopic and Analytical Characterization of 6 2 Bromophenyl 6 Oxohexanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 6-(2-bromophenyl)-6-oxohexanoic acid, distinct signals corresponding to the aromatic protons and the aliphatic chain protons are expected.

The four protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-bromo substitution, these protons would exhibit a complex splitting pattern. The proton ortho to both the bromine and the carbonyl group is expected to be the most deshielded.

The protons of the hexanoic acid chain would appear in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (C5-H₂) would be the most downfield of the aliphatic protons, likely appearing as a triplet around δ 3.0-3.2 ppm. The methylene group adjacent to the carboxylic acid group (C2-H₂) would also be deshielded, expected to resonate as a triplet around δ 2.4-2.6 ppm. The remaining methylene groups (C3-H₂ and C4-H₂) would appear as multiplets in the more upfield region, typically between δ 1.6 and 1.9 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a variable chemical shift, usually above δ 10 ppm, and is often exchangeable with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| -CH₂- (C5) | 3.0 - 3.2 | Triplet |

| -CH₂- (C2) | 2.4 - 2.6 | Triplet |

| -CH₂- (C3, C4) | 1.6 - 1.9 | Multiplet |

| -COOH | > 10 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is expected to be the most deshielded, appearing significantly downfield, typically in the range of δ 195-205 ppm. The carbonyl carbon of the carboxylic acid would also be in the downfield region, expected around δ 175-185 ppm.

The aromatic carbons would resonate in the region of δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, and the other aromatic carbons would be influenced by the positions of the bromo and acyl substituents. The aliphatic carbons of the hexanoic acid chain would appear in the upfield region of the spectrum, generally between δ 20 and 45 ppm. The carbon adjacent to the ketone (C5) and the carbon adjacent to the carboxylic acid (C2) would be the most deshielded among the aliphatic carbons.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| C=O (Carboxylic Acid) | 175 - 185 |

| Aromatic C-Br | ~120 |

| Aromatic C | 125 - 140 |

| -CH₂- (C5) | 35 - 45 |

| -CH₂- (C2) | 30 - 40 |

| -CH₂- (C3, C4) | 20 - 30 |

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the adjacent methylene groups in the aliphatic chain (e.g., C2-H₂ with C3-H₂), providing clear evidence for the sequence of the hexanoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the C5-H₂ protons and the ketone carbonyl carbon would confirm their connectivity. Similarly, correlations between the aromatic protons and the ketone carbonyl carbon would establish the link between the aromatic ring and the hexanoic acid chain.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=O stretching vibration of the aromatic ketone would also be a strong band, typically appearing at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

The C-H stretching vibrations of the aromatic ring would be observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear as stronger bands just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Expected FT-IR Data for this compound:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ketone) | 1680 - 1700 | Strong |

| Aromatic C-H | > 3000 | Weak to Medium |

| Aliphatic C-H | < 3000 | Medium to Strong |

| C-Br | < 700 | Medium |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to produce strong signals in the region of 1580-1620 cm⁻¹. The C=O stretching vibrations of both the ketone and the carboxylic acid would also be Raman active, though their relative intensities might differ from the FT-IR spectrum. The symmetric stretching of the C-Br bond would likely give a more intense signal in the Raman spectrum compared to its FT-IR absorption. The aliphatic C-H stretching and bending vibrations would also be observable. The symmetric vibrations of the carbon backbone would be particularly Raman active.

Due to the lack of specific experimental Raman data for this compound in the public domain, a detailed table of expected frequencies is speculative. However, the technique would be a valuable tool for confirming the presence of the aromatic ring and the carbon-bromine bond, and for providing a comprehensive vibrational profile of the molecule.

Mechanistic Investigations of Reactions Involving 6 2 Bromophenyl 6 Oxohexanoic Acid

Elucidation of Reaction Mechanisms and Key Intermediates

The intramolecular cyclization of 6-(2-Bromophenyl)-6-oxohexanoic acid is anticipated to proceed via an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts acylation. The reaction is typically initiated by a strong acid, which protonates the carboxylic acid, or a Lewis acid, which coordinates to the ketonic oxygen, to facilitate the formation of a highly reactive acylium ion intermediate.

Mechanism Steps:

Formation of the Acylium Ion: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid, the carbonyl oxygen of the carboxylic acid is activated. This activation facilitates the departure of a water molecule (in the case of a Brønsted acid) or a hydroxyl-Lewis acid complex, leading to the formation of a resonance-stabilized acylium ion. libretexts.orgorganic-chemistry.org This acylium ion is a potent electrophile.

Electrophilic Attack: The acylium ion is then attacked by the electron-rich aromatic ring. The bromine atom on the phenyl ring is an ortho-, para-director, but also a deactivator. The position of the bromo substituent will influence the site of the intramolecular attack.

Formation of the Sigma Complex (Wheland Intermediate): The electrophilic attack disrupts the aromaticity of the phenyl ring, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. This intermediate is resonance-stabilized.

Deprotonation and Re-aromatization: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the ring and yields the final cyclized product.

Kinetic Studies of Rate-Determining Steps and Reaction Orders

Kinetic studies are essential for understanding the factors that influence the rate of a reaction. For the intramolecular Friedel-Crafts acylation of this compound, the rate-determining step is typically the formation of the sigma complex, which involves the electrophilic attack of the acylium ion on the aromatic ring.

The reaction rate is expected to be dependent on the concentrations of both the substrate and the catalyst. A plausible rate law for this reaction would be:

Rate = k[this compound][Catalyst]

Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization

| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

This table illustrates the expected relationship between reactant concentrations and the initial rate of reaction, consistent with a second-order rate law.

Role of Solvents and Catalysts in Reaction Pathways and Selectivity

The choice of solvent and catalyst plays a pivotal role in the outcome of the intramolecular cyclization of this compound, affecting both the reaction rate and the selectivity of the product.

Catalysts:

Lewis Acids: Catalysts such as AlCl₃, FeCl₃, and ZnCl₂ are commonly used in Friedel-Crafts acylations. numberanalytics.com The strength of the Lewis acid can influence the reaction rate; stronger Lewis acids can more effectively generate the acylium ion, leading to a faster reaction. However, very strong Lewis acids can also lead to side reactions.

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can also catalyze the reaction by protonating the carboxylic acid. rsc.org PPA is often used for intramolecular cyclizations as it can also act as a solvent.

Solvents:

The solvent can influence the reaction in several ways:

Solubility: The reactants must be soluble in the solvent for the reaction to proceed efficiently.

Polarity: The polarity of the solvent can affect the stability of the intermediates and transition states. Polar solvents can stabilize the charged intermediates, potentially increasing the reaction rate. stackexchange.com However, some polar solvents can form complexes with the Lewis acid catalyst, reducing its activity. chemcess.com

Coordination: Solvents like nitrobenzene (B124822) or nitromethane (B149229) can dissolve the catalyst-substrate complex, which can influence the product distribution in some cases. stackexchange.com Non-polar solvents such as dichloromethane (B109758) and carbon disulfide are also commonly employed. numberanalytics.com

Table 2: Influence of Solvents and Catalysts on a Hypothetical Intramolecular Acylation

| Catalyst | Solvent | Relative Rate |

|---|---|---|

| AlCl₃ | Dichloromethane | High |

| FeCl₃ | Dichloromethane | Moderate |

| H₂SO₄ | (neat) | Moderate |

| AlCl₃ | Nitrobenzene | Moderate-High |

This table provides a qualitative overview of how different combinations of catalysts and solvents might affect the rate of an intramolecular Friedel-Crafts acylation.

Understanding Stereochemical and Regiochemical Control in Transformations

Regiochemical Control:

The regioselectivity of the intramolecular Friedel-Crafts acylation is determined by the position of the electrophilic attack on the 2-bromophenyl ring. The bromine atom is a deactivating but ortho-, para-directing group. The hexanoic acid chain is attached at the 1-position. Therefore, the possible sites for intramolecular cyclization are the C3 and C5 positions of the phenyl ring.

Attack at C3: This would be an ortho attack relative to the bromo group.

Attack at C5: This would be a para attack relative to the bromo group.

Steric hindrance from the bromo group might disfavor the attack at the C3 position. Electronic effects from the bromo group would favor both ortho and para positions. The final product distribution will be a result of the interplay between these electronic and steric factors. The choice of catalyst and solvent can also influence this regioselectivity. stackexchange.comalexandonian.com

Stereochemical Control:

Since the intramolecular cyclization of this compound does not create any new stereocenters in the primary product, stereochemical control is not a primary consideration for this specific transformation. The product of the cyclization is a planar aromatic system fused to a non-chiral ring. However, in subsequent reactions involving the newly formed ring system, stereochemistry could become a critical factor.

Computational Chemistry Studies of 6 2 Bromophenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, balancing computational cost and accuracy. nih.gov For 6-(2-Bromophenyl)-6-oxohexanoic acid, DFT calculations, often performed with basis sets such as B3LYP/6-311++G(d,p), can predict a variety of crucial parameters. nih.gov

Key Electronic Properties and Reactivity Descriptors:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. uaeu.ac.ae For this compound, the HOMO is likely localized on the electron-rich bromophenyl ring, while the LUMO may be centered on the carbonyl and carboxylic acid groups. nih.govuaeu.ac.ae

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would represent regions of high negative potential, while the acidic proton of the carboxyl group would be a site of high positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions.

Below is an interactive table showing typical electronic properties that can be calculated for this compound using DFT.

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Modeling and Simulation of Conformational Preferences

The flexible nature of the hexanoic acid chain in this compound means the molecule can adopt numerous three-dimensional shapes, or conformations. Molecular modeling and simulation techniques are employed to identify the most stable, low-energy conformations, which are crucial for understanding the molecule's physical properties and biological activity.

This analysis typically involves:

Conformational Search: A systematic or stochastic search is performed to explore the molecule's potential energy surface. This involves rotating the single bonds (dihedral angles) in the aliphatic chain and between the chain and the phenyl ring to generate a wide range of possible conformers.

Energy Minimization: Each generated conformer is subjected to energy minimization using molecular mechanics force fields or quantum chemical methods to find its nearest local energy minimum.

Population Analysis: The relative energies of the stable conformers are used to calculate their expected population distribution at a given temperature using Boltzmann statistics. The global minimum energy conformer is the most populated and is often considered the most representative structure.

For this compound, key dihedral angles determining its shape would include those along the C-C backbone of the hexanoic acid chain and the bond connecting the carbonyl group to the phenyl ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the ketone's carbonyl oxygen could also play a significant role in stabilizing certain conformations. rsc.org

Docking Studies to Investigate Molecular Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. amazonaws.com This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govthieme-connect.de

The docking process involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning atomic charges, and for the ligand, generating a stable 3D conformation. nih.govamazonaws.com

Binding Site Identification: The active site or binding pocket of the protein is defined, often using a grid box that encompasses the region of interest. amazonaws.com

Sampling and Scoring: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site. Each potential binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable interactions. thieme-connect.de

Docking simulations could reveal how this compound interacts with a hypothetical enzyme active site. Key interactions might include hydrogen bonds from its carboxylic acid group, hydrophobic interactions involving the bromophenyl ring, and dipole interactions from the ketone group.

The following interactive table illustrates the kind of results a docking study might produce for this compound against a hypothetical protein target.

| Parameter | Result (Illustrative) | Details |

| Binding Energy | -8.2 kcal/mol | Indicates strong binding affinity |

| Hydrogen Bonds | 2 | Carboxylic acid group with Serine and Lysine residues |

| Hydrophobic Interactions | 4 | Phenyl ring with Leucine, Valine, and Phenylalanine residues |

| Pi-Sulfur Interaction | 1 | Phenyl ring with a Methionine residue |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and wagging of different bonds and functional groups. rsc.org By comparing the calculated IR spectrum with an experimental one, each peak can be assigned to a specific vibrational mode. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and various C-H and C-Br stretches.

An illustrative table of predicted IR frequencies is shown below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Functional Group |

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2950-2850 | Hexanoic Chain |

| C=O Stretch | 1710 | Carboxylic Acid |

| C=O Stretch | 1685 | Ketone |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predictions help in assigning signals in experimental NMR spectra, especially for complex molecules. bmrb.io

An illustrative table of predicted ¹H NMR chemical shifts is provided below.

| Proton Environment | Predicted Chemical Shift (ppm) (Illustrative) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.1 | Singlet |

| Aromatic (Phenyl Ring) | 7.2 - 7.8 | Multiplet |

| Methylene (B1212753) (-CH₂-) adjacent to C=O | 3.0 | Triplet |

| Other Methylene (-CH₂-) groups | 1.5 - 2.5 | Multiplets |

Synthetic Applications and Derivatives of 6 2 Bromophenyl 6 Oxohexanoic Acid

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the carboxylic acid, ketone, and aryl bromide functionalities within a single molecule endows 6-(2-Bromophenyl)-6-oxohexanoic acid with significant versatility. Each of these groups can participate in a wide array of chemical transformations, often independently, allowing for the stepwise construction of intricate target molecules. The aliphatic chain serves as a flexible spacer, while the reactive handles at either end—the carboxyl group and the aryl bromide—provide orthogonal points for chemical modification and elaboration.

The structure of this compound is well-suited for the synthesis of six-membered heterocyclic systems. The presence of carbonyl groups at the 1- and 6-positions of the hexanoic acid chain makes it an ideal precursor for condensation reactions.

Pyridazine (B1198779) Formation: 1,6-dicarbonyl compounds are known to react with hydrazine (B178648) (N₂H₄) to form pyridazines, a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.com In this potential reaction, the hydrazine would first react with one carbonyl group (likely the more reactive ketone) to form a hydrazone, followed by an intramolecular cyclization and dehydration with the carboxylic acid group to yield a dihydropyridazinone. Subsequent aromatization would lead to the final pyridazine derivative, incorporating the original hexanoic acid chain into the new heterocyclic ring. A variety of methods exist for the synthesis of pyridazines, highlighting the utility of dicarbonyl precursors in their construction. organic-chemistry.orgliberty.edunih.gov

Palladium-Catalyzed Cyclizations: The 2-bromoaryl ketone moiety offers another powerful route for forming complex heterocyclic structures. Palladium-catalyzed reactions are particularly effective for intramolecular cyclizations involving aryl halides. acs.org For instance, processes such as the palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones can be used to form novel boron-containing heterocycles. acs.org Other palladium-catalyzed transformations could facilitate the intramolecular coupling of the aryl bromide with a nucleophile derived from the hexanoic acid chain, leading to fused polycyclic systems. nih.govnih.govresearchgate.net

Beyond cyclization reactions, this compound can serve as a scaffold for creating functionalized molecules with distinct aliphatic and aromatic domains.

Aliphatic Chain Functionalization: The hexanoic acid chain can be modified to introduce new functionalities. The ketone group can be selectively reduced to an alcohol, which can then be used in esterification or etherification reactions. Alternatively, the alpha-position to the ketone can be a site for alkylation, allowing for the introduction of new carbon-carbon bonds. researchgate.net The parent compound, 6-oxohexanoic acid, is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs), demonstrating the utility of this aliphatic keto-acid structure in bioconjugation and the creation of specialized molecular linkers.

Aromatic Scaffold Elaboration: The 2-bromophenyl group is a classic handle for transition metal-catalyzed cross-coupling reactions. Suzuki and Kumada couplings, for example, could be employed to replace the bromine atom with a variety of alkyl, alkenyl, or other aryl groups. jcu.edu.au This allows for the synthesis of a diverse library of derivatives where the aromatic portion of the molecule is systematically varied, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Design and Synthesis of Analogues with Targeted Structural Modifications

The synthesis of analogues of this compound can be achieved through several strategic approaches, most notably via the Friedel-Crafts acylation. wikipedia.org This powerful reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.comorganic-chemistry.org A plausible route to the parent compound and its analogues would involve the reaction of an aromatic substrate (e.g., bromobenzene) with a derivative of a six-carbon dicarboxylic acid, such as adipoyl chloride or adipic anhydride. This method provides a convergent and flexible platform for creating targeted structural modifications.

The nature and position of the substituent on the aryl ring can be readily modified by selecting different starting materials for a Friedel-Crafts acylation. Instead of bromobenzene (B47551), other substituted aromatic compounds can be used to generate a wide array of analogues.

| Starting Arene | Resulting Aryl Moiety in Analogue |

| Fluorobenzene | 2-Fluorophenyl |

| Chlorobenzene | 2-Chlorophenyl |

| Toluene | 2-Methylphenyl (o-tolyl) |

| Anisole | 2-Methoxyphenyl |

This approach allows for the systematic tuning of the electronic and steric properties of the aromatic ring, which can be critical for modulating the biological activity or material properties of the final compound.

The aliphatic chain connecting the aryl ketone and the carboxylic acid can also be systematically altered to explore the impact of its length, flexibility, and the position of the keto group.

Chain Length Variation: By employing different dicarboxylic acid derivatives in a Friedel-Crafts synthesis, the length of the alkyl chain can be precisely controlled. For example, using pimeloyl chloride (a seven-carbon diacid derivative) would result in a seven-carbon chain, while suberoyl chloride (an eight-carbon diacid derivative) would yield an eight-carbon chain.

Functional Group Placement: The position of the ketone can be altered by using different keto-acid precursors. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been described, which involves the condensation of an aromatic aldehyde with levulinic acid (4-oxopentanoic acid). nih.govresearchgate.net This highlights how different synthetic strategies can be used to place the keto functionality at various positions along the aliphatic backbone. Further modifications, such as introducing substituents on the chain, can be achieved through methods like the alkylation of ketone enolates. researchgate.net

The Friedel-Crafts acylation is not limited to simple substituted benzenes; it can be applied to a wide range of aromatic and heteroaromatic systems. organic-chemistry.org This versatility allows for the replacement of the 2-bromophenyl group with entirely different aromatic cores, leading to the creation of structurally diverse analogues.

Research on the synthesis of related 6-aryl-4-oxohexanoic acids demonstrates the successful incorporation of various aryl groups. nih.govresearchgate.net Although the keto position is different, the synthetic principles are analogous and illustrate the broad scope of aryl moieties that can be appended to an oxo-alkanoic acid chain.

Table 1: Examples of Aryl Group Variations in an Analogous 6-Aryl-4-oxohexanoic Acid System

| Aldehyde Precursor | Resulting Aryl Group (Ar) |

|---|---|

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenyl |

| 2-Naphthaldehyde | 2-Naphthyl |

| 2-Thiophenecarboxaldehyde | 2-Thienyl |

Data derived from an analogous synthetic procedure for 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net

This strategy enables the exploration of how different aromatic systems influence the properties of the molecule, which is crucial for applications ranging from materials science to drug discovery.

Applications in Material Science Research

While direct applications of this compound in its existing form in material science are not extensively documented in publicly available research, its molecular structure provides a foundation for the synthesis of advanced polymers, particularly high-performance poly(amide-imide)s (PAIs). The presence of a carboxylic acid group and an aromatic bromine atom offers reactive sites for polymerization and functionalization, making it a molecule of interest for creating materials with tailored properties.

The primary route for its application in material science is through its conversion into a monomer, such as a diimide-dicarboxylic acid or a diamine, which can then be used in polycondensation reactions. The bromo-substituted phenyl ring is a key feature, as the incorporation of halogen atoms into polymer backbones is a known strategy to enhance certain properties.

Precursor to High-Performance Poly(amide-imide)s

Research in polymer chemistry has shown that aromatic poly(amide-imide)s exhibit a valuable combination of thermal stability, mechanical strength, and chemical resistance. nasa.gov These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries. The general synthesis of PAIs involves the polycondensation of a diimide-dicarboxylic acid with a diamine.

Theoretically, this compound could be chemically modified to create a novel diimide-dicarboxylic acid monomer. This monomer, when polymerized with various aromatic diamines, could yield a new class of PAIs. The properties of these resulting polymers would be influenced by the presence of the bromine substituent.

Influence of Bromine Substitution on Polymer Properties

The introduction of bromine into the polymer structure can have several significant effects on the material's properties. Research on halogenated polyimides and other aromatic polymers provides insights into the potential characteristics of PAIs derived from this compound.

Solubility: A significant challenge with many high-performance aromatic polymers is their poor solubility, which can make processing difficult. The introduction of bulky substituents like bromine can disrupt the close packing of polymer chains, leading to enhanced solubility in organic solvents. researchgate.net This improved processability would be a considerable advantage for creating films, coatings, and other material forms.

Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties. The incorporation of bromine into the polymer backbone can impart inherent flame retardancy to the material. During combustion, bromine can act as a radical scavenger in the gas phase, interrupting the chemical reactions of fire.

Detailed Research Findings on Analogous Polymers

While specific data on polymers derived directly from this compound is not available, we can extrapolate from research on similar brominated aromatic polymers to predict their potential performance. The following table summarizes typical properties of aromatic poly(amide-imide)s, which would be the expected class of materials synthesized from this precursor.

| Property | Typical Value Range for Aromatic PAIs | Potential Influence of Bromine Substitution |

| Glass Transition Temperature (Tg) | 250 - 350 °C | Potential for increase researchgate.net |

| Decomposition Temperature (TGA, 10% weight loss) | 450 - 550 °C | May slightly decrease but remain high researchgate.net |

| Tensile Strength | 80 - 150 MPa | Dependent on polymer structure and molecular weight |

| Tensile Modulus | 2 - 4 GPa | Dependent on polymer structure and molecular weight |

| Solubility | Generally limited to polar aprotic solvents | Likely to be enhanced researchgate.net |

| Dielectric Constant | 3.0 - 4.0 | May be slightly higher than non-brominated analogues researchgate.net |

This table presents interactive data. Click on the headers to sort.

Further research into the synthesis of monomers from this compound and their subsequent polymerization would be necessary to fully characterize the properties of these novel materials. The findings would contribute to the development of new high-performance polymers with a unique combination of thermal stability, processability, and inherent flame retardancy.

Future Directions in the Academic Research of 6 2 Bromophenyl 6 Oxohexanoic Acid

Development of Green Chemistry Principles in Synthetic Routes

The synthesis of aromatic ketones, a core feature of 6-(2-Bromophenyl)-6-oxohexanoic acid, has traditionally relied on methods like Friedel-Crafts acylation, which often involve stoichiometric amounts of Lewis acid catalysts and halogenated solvents, leading to significant waste. organic-chemistry.orgresearchgate.net Future research will prioritize the incorporation of green chemistry principles to mitigate these environmental drawbacks.

A primary focus will be on improving atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comrsc.org Addition and rearrangement reactions, for instance, are inherently 100% atom economical. jocpr.comnih.gov Synthetic strategies for this compound and its precursors will be redesigned to favor reaction types that maximize atom economy, such as catalytic C-H activation or coupling reactions that avoid wasteful stoichiometric reagents. chemistryviews.orgprimescholars.com

Another key area is the use of safer and more environmentally benign solvents . Research into replacing traditional chlorinated solvents with alternatives like water, supercritical fluids, or ionic liquids is ongoing. researchgate.netgoogle.com For example, visible-light-induced aerobic C-H oxidation has been successfully used to produce aromatic ketones in water, offering a green alternative to traditional methods that require harsh oxidants. chemistryviews.org Similarly, solar energy has been utilized to induce Friedel-Crafts acylations, presenting an eco-friendly approach to synthesizing diaryl ketones. researchgate.net

The development of synthetic routes using renewable feedstocks and energy sources will also be crucial. This includes exploring biocatalytic routes or utilizing raw materials derived from biomass. The goal is to create a lifecycle for the synthesis of this compound that is sustainable from start to finish.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Impact |

| High Atom Economy | Designing syntheses that maximize the incorporation of all reactant atoms into the final product, such as using addition reactions instead of substitutions. jocpr.comnih.gov | Reduces generation of byproducts and waste. |

| Use of Safer Solvents | Replacing hazardous organic solvents (e.g., chlorinated solvents) with water, ionic liquids, or solvent-free conditions. researchgate.netchemistryviews.org | Minimizes environmental pollution and health risks. |

| Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, potentially using microwave or solar energy. researchgate.net | Lowers energy consumption and associated carbon footprint. |

| Renewable Feedstocks | Investigating starting materials derived from renewable sources instead of petrochemicals. | Decreases reliance on fossil fuels and promotes sustainability. |

Exploration of Novel Catalytic Reactions and Methodologies

Catalysis is central to modern organic synthesis, and future research will undoubtedly uncover novel catalytic systems for producing this compound more efficiently. The limitations of traditional Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) in Friedel-Crafts acylation—such as high catalyst loading, moisture sensitivity, and toxic waste generation—drive the search for superior alternatives. researchgate.netnumberanalytics.com

Heterogeneous catalysis offers significant advantages, including ease of catalyst recovery and recyclability. numberanalytics.com Materials such as zeolites, clays, metal oxides, and metal-organic frameworks (MOFs) are being explored as solid acid catalysts for acylation reactions. numberanalytics.comroutledge.com These catalysts can reduce waste and simplify purification processes, aligning with the principles of green chemistry. researchgate.net

Photoredox catalysis is another burgeoning field, using visible light to drive chemical reactions under mild conditions. researchgate.net This methodology could enable new pathways for forming the aryl ketone moiety of the target molecule, potentially through the generation of acyl radicals from different precursors under eco-friendly conditions. organic-chemistry.org

Furthermore, biocatalysis presents an attractive, environmentally benign alternative. ictmumbai.edu.in Enzymes operate under mild conditions and exhibit high selectivity, which can reduce the need for protecting groups and minimize side reactions. nih.gov Research into enzymes capable of performing Friedel-Crafts-type reactions could lead to highly efficient and sustainable synthetic routes. nih.gov The development of artificial enzymes and DNA catalysts is also a promising frontier. nih.gov

| Catalysis Type | Catalyst Examples | Advantages for Synthesizing Aryl Ketones |

| Homogeneous Catalysis | Rare-earth metal triflates (e.g., Sc(OTf)₃), Carboxylic acids. numberanalytics.comasianpubs.org | High activity and selectivity under mild conditions. |

| Heterogeneous Catalysis | Zeolites (Hβ, HY), Metal oxides (ZnO), Sulfated zirconia, Nafion. researchgate.netnumberanalytics.comroutledge.com | Catalyst is easily separated and recycled, reducing waste. |

| Photoredox Catalysis | Organic dyes (Eosin Y), Metal complexes (Ruthenium, Iridium). researchgate.net | Reactions proceed under mild conditions using visible light; enables novel reaction pathways. |

| Biocatalysis | Natural enzymes, Artificial metalloenzymes. nih.gov | High selectivity, operates in aqueous media at ambient temperatures, environmentally benign. |

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic reactions, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities is essential. Process Analytical Technology (PAT) utilizes in situ (in-line) analytical techniques to monitor reactions in real-time, providing a wealth of data that is often missed with traditional offline analysis. researchgate.netmt.com

Future studies on the synthesis of this compound will likely employ a suite of spectroscopic tools for real-time monitoring.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. mdpi.comresearchgate.net These non-destructive techniques are powerful for determining reaction endpoints and understanding kinetics.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, allowing for the unambiguous identification of species in the reaction mixture without the need for sample extraction. mdpi.comcardiff.ac.uk This can be crucial for elucidating complex reaction mechanisms.

Mass Spectrometry (MS) based approaches can be used for continuous online monitoring, offering high sensitivity and selectivity for target analytes and trace components. acs.org

The data gathered from these PAT tools can be used to create precise reaction profiles, identify optimal process parameters, and ensure consistent product quality, ultimately accelerating the development and scale-up of synthetic processes. researchgate.netmt.com

| Technique | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants/products. mdpi.com | Real-time tracking of carbonyl and carboxyl group formation/consumption. |

| Raman Spectroscopy | Molecular structure, complementary to FTIR, good for aqueous systems. mdpi.com | Monitoring reactions in aqueous or non-polar media, identifying catalyst states. |

| NMR Spectroscopy | Detailed molecular structure, quantification of species. cardiff.ac.uksolubilityofthings.com | Unambiguous identification of intermediates and byproducts, mechanistic studies. |

| Mass Spectrometry | Molecular weight, high sensitivity for trace components. acs.org | Online detection of low-level impurities and reaction progress. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. solubilityofthings.com | Monitoring reactions involving colored intermediates or products. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

The complexity of organic synthesis presents a significant challenge for designing efficient reaction pathways. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools for navigating this complexity. These computational approaches can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. nih.govnih.gov